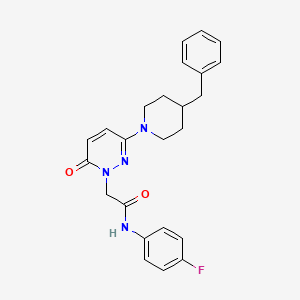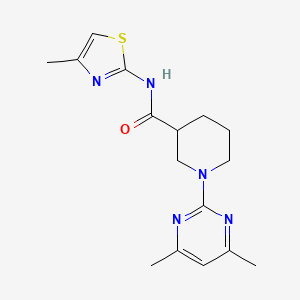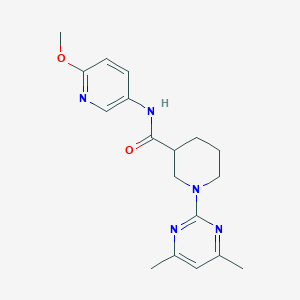
2-(1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide: indole-3-acetamide benzofuran , is a synthetic organic compound. Its chemical formula is C₁₆H₁₂N₂O₃, and it combines features from both indole and benzofuran moieties. Let’s break down its structure:
- The indole portion consists of a bicyclic aromatic ring system containing a pyrrole ring fused to a benzene ring.
- The benzofuran part is another fused ring system, consisting of a furan ring fused to a benzene ring.
- The acetamide functional group (-CONH₂) is attached to the indole nitrogen.
This compound’s unique structure makes it interesting for various applications.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of indole-3-acetamide benzofuran. One common approach involves the condensation of indole-3-acetic acid (IAA) with benzofuran-2-carboxylic acid. The reaction typically occurs under acidic conditions, resulting in the formation of the target compound.
Industrial Production:
Chemical Reactions Analysis
Indole-3-acetamide benzofuran can undergo various chemical reactions:
Oxidation: It can be oxidized to form indole-3-acetic acid or other related compounds.
Reduction: Reduction of the carbonyl group (C=O) in the benzofuran portion can yield the corresponding alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve mild oxidants like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).
Scientific Research Applications
Plant Growth Regulation: Indole derivatives play a role in plant growth and development. This compound may act as a precursor to auxins, which influence plant growth.
Medicinal Chemistry: Researchers explore its derivatives for potential drug development, especially in cancer treatment and neurodegenerative diseases.
Biological Studies: It can serve as a tool compound to study cellular processes and signaling pathways.
Mechanism of Action
The exact mechanism of action remains an active area of research. its structural resemblance to indole-3-acetic acid suggests that it may interact with auxin receptors or modulate related pathways.
Comparison with Similar Compounds
While indole-3-acetamide benzofuran is unique due to its combined indole and benzofuran features, similar compounds include:
Indole-3-acetic acid (IAA): The parent compound without the benzofuran moiety.
Indole-3-butyric acid (IBA): Another indole derivative used in plant rooting and growth promotion.
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-indol-1-yl-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C18H14N2O3/c21-17(10-20-8-7-12-3-1-2-4-16(12)20)19-14-5-6-15-13(9-14)11-23-18(15)22/h1-9H,10-11H2,(H,19,21) |
InChI Key |
NSCPFDFEDRQNMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)CN3C=CC4=CC=CC=C43)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10996639.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10996653.png)
![5-bromo-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10996654.png)
![methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate](/img/structure/B10996662.png)


![N-[2-(1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10996681.png)
![4-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10996683.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10996690.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B10996698.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B10996700.png)
![N-(4-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996706.png)
